molecular formula C10H18O B1204204 1,4-Cineole CAS No. 470-67-7

1,4-Cineole

Cat. No. B1204204
CAS RN: 470-67-7
M. Wt: 154.25 g/mol
InChI Key: RFFOTVCVTJUTAD-UHFFFAOYSA-N
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Description

1,4-Cineole, also known as eucalyptol, is a natural compound predominantly found in the essential oils of various aromatic plants. It is recognized for its significant pharmacological properties, including anti-inflammatory and antioxidant effects, primarily through the regulation of NF-κB and Nrf2 pathways. This compound has been extensively utilized in the treatment of respiratory diseases and cardiovascular conditions. Despite various administration routes for 1,8-cineole, there has been a focus on developing formulations to enhance its stability and bioavailability (Cai et al., 2020).

Synthesis Analysis

This compound undergoes a series of biological transformations in organisms, leading to the formation of diverse metabolites such as 9-hydroxy-1,4-cineole and this compound-9-carboxylic acid. These metabolites highlight the compound's reactive nature and its metabolic pathway complexity (Asakawa et al., 1988).

Molecular Structure Analysis

The molecular structure of 1,8-cineole has been studied through both experimental and theoretical approaches, providing insights into its complex fluid structure. Macroscopic and microscopic studies, including quantum computations and classical molecular dynamics simulations, have been utilized to explore its behavior (Aparicio et al., 2007).

Chemical Reactions and Properties

This compound undergoes various chemical transformations, yielding cineolic acid derivatives and N-phenylimides, showcasing its versatile chemical reactivity and the potential for the synthesis of diverse chemical products (Silvestre et al., 1997).

Scientific Research Applications

  • Allelopathic Effects in Agriculture : 1,4-Cineole has been shown to inhibit the growth of roots and shoots in certain plant species, causing morphological distortions. It also significantly impacts photosynthesis, as evident in its effect on chlorophyll fluorescence data (Romagni, Allen, & Dayan, 2004).

  • Role in Wine Aroma : In the winemaking industry, this compound contributes to the aroma profile of certain wines. It's particularly noted in Australian Cabernet Sauvignon wines, where it contributes to the hay, dried herbs, and blackcurrant aromas (Antalick et al., 2015).

  • Potential in Biofuel Production : The catalytic deoxygenation of this compound can generate high-density hydrocarbons, showing potential as a renewable diesel fuel (Meylemans et al., 2014).

  • Biotransformation Studies : Metabolic studies in rabbits have shown that this compound can be converted into various metabolites, indicating its biotransformation capabilities (Asakawa, Toyota, & Ishida, 1988).

  • Pharmacological Effects : Studies have shown that this compound exhibits anxiolytic-like effects in animal models, indicating potential for use in treating anxiety and depression (Gomes et al., 2010).

  • Antibacterial Applications : Research into nanoemulsions containing this compound has demonstrated enhanced antibacterial activity against certain bacterial strains, highlighting its potential in medical applications (Lima et al., 2021).

  • Anticancer Properties : In vitro studies have revealed that 1,8-Cineole can induce apoptosis in certain human leukemia cell lines, suggesting its potential role in cancer therapy (Sampath et al., 2018).

  • Gastroprotective Effects : 1,8-Cineole has demonstrated gastroprotective effects against ethanol-induced gastric mucosal damage in rats, potentially through antioxidant and lipoxygenase inhibitory actions (Santos & Rao, 2001).

  • Neurophysiological Research : 1,8-Cineole has been shown to impact electrophysiological parameters of neurons, suggesting its potential application in neurological studies (Ferreira-da-Silva et al., 2009).

Mechanism of Action

1,4-Cineole: A Comprehensive Review of its Mechanism of Action

This compound, also known as eucalyptol, is a natural monoterpene that is present in eucalyptus oil . It has been found to have various biological activities, including anti-inflammatory and antimicrobial effects . This article aims to provide a comprehensive review of the mechanism of action of this compound.

Target of Action

This compound has been found to interact with several targets in the human body. It activates both human Transient Receptor Potential Ankyrin 1 (TRPA1), a sensor of noxious cold, and human Transient Receptor Potential Melastatin 8 (TRPM8), a thermosensitive receptor . It also inhibits the growth of plants .

Mode of Action

This compound interacts with its targets in various ways. It has been shown to inhibit the activity of Asparagine Synthetase, a key enzyme in Asparagine biosynthesis . It also inhibits the production of pro-inflammatory cytokines such as Tumor Necrosis Factor Alpha (TNFα), Interleukin-1β (IL-1β), and Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB), while upregulating anti-inflammatory cytokines like Interleukin-4 (IL-4) and Interleukin-10 (IL-10) .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to inhibit the synthesis of DNA in the root apical meristem of plants, suggesting that it may interfere with the growth of other plant species . It also downregulates the expression of pro-inflammatory cytokines and upregulates the expression of anti-inflammatory cytokines, suggesting a role in the regulation of inflammatory responses .

Pharmacokinetics

It is known that this compound is a colorless liquid that is insoluble in water but miscible with organic solvents

Result of Action

The action of this compound results in various molecular and cellular effects. It has been shown to inhibit the growth of plants and to regulate the expression of various cytokines, potentially affecting immune responses . It also inhibits DNA synthesis in the root apical meristem of plants .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, it has been found to be attractive to males of various species of orchid bees, which gather the chemical to synthesize pheromones . This suggests that the presence of certain species could potentially influence the action of this compound in the environment.

Safety and Hazards

1,4-Cineole is a flammable liquid and vapor . It may cause an allergic skin reaction . Containers may explode when heated and vapors may form explosive mixtures with air . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

1,4-Cineole has been identified in Australian red wines and its contribution to the aroma of Cabernet Sauvignon wine has been investigated . It could be a key compound in the eucalyptus aroma of aged Valpolicella wines . The amount of this compound and p-cymene was linked not only to wine aging but also to grape variety .

properties

IUPAC Name

1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptane
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InChI

InChI=1S/C10H18O/c1-8(2)10-6-4-9(3,11-10)5-7-10/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFOTVCVTJUTAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(O1)(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
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DSSTOX Substance ID

DTXSID3047396
Record name 1,4-Cineole
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Molecular Weight

154.25 g/mol
Source PubChem
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Physical Description

Colorless liquid with a minty lime odor; [HSDB], Liquid, colourless mobile liquid; camphor like aroma
Record name 1,4-Epoxy-p-menthane
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Record name 1,4-Cineole
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Record name 1,4-Cineole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1242/
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Boiling Point

173-174 °C, 65.00 °C. @ 16.00 mm Hg
Record name 1,4-EPOXY-P-MENTHANE
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Record name 1,4-Cineole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036096
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Solubility

SLIGHTLY SOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER; SOL IN ALL PROPORTION IN ETHER, ALC, Insoluble in water, soluble in oils, soluble (in ethanol)
Record name 1,4-EPOXY-P-MENTHANE
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Record name 1,4-Cineole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1242/
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Density

0.8997 @ 20 °C, 0.850-0.908
Record name 1,4-EPOXY-P-MENTHANE
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Record name 1,4-Cineole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Vapor Pressure

1.93 [mmHg]
Record name 1,4-Epoxy-p-menthane
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Color/Form

COLORLESS LIQ

CAS RN

470-67-7
Record name 1,4-Cineole
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Record name 7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-
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Record name 1,4-CINEOLE
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Melting Point

1 °C
Record name 1,4-EPOXY-P-MENTHANE
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Record name 1,4-Cineole
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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